4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features both isoxazole and pyrazole moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while pyrazole is a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps. One common approach is the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using metal-free synthetic routes, which are eco-friendly and avoid the use of toxic catalysts . The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.
Uniqueness
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to the combination of both isoxazole and pyrazole moieties in a single molecule. This dual functionality can enhance its biological activity and provide a broader range of applications compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-pyrazol-1-ylphenyl)benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-15-21(16(2)29-25-15)14-28-20-10-4-17(5-11-20)22(27)24-18-6-8-19(9-7-18)26-13-3-12-23-26/h3-13H,14H2,1-2H3,(H,24,27) |
InChI Key |
WFYHZKFTIFEOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.